4-(Piperidin-2-ylmethyl)morpholine

Overview

Description

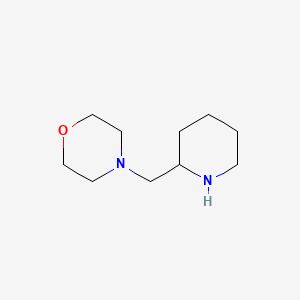

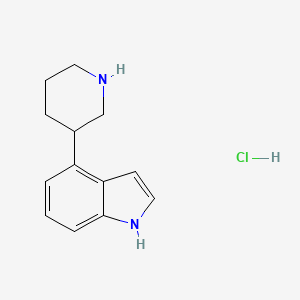

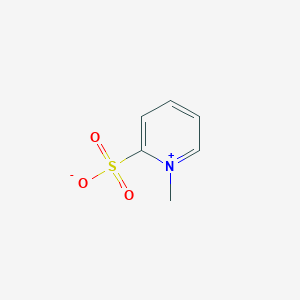

“4-(Piperidin-2-ylmethyl)morpholine” is a chemical compound with the molecular formula C10H20N2O . It has a molecular weight of 184.28 g/mol . The IUPAC name for this compound is 4-(piperidin-2-ylmethyl)morpholine .

Molecular Structure Analysis

The InChI code for “4-(Piperidin-2-ylmethyl)morpholine” isInChI=1S/C10H20N2O/c1-2-4-11-10(3-1)9-12-5-7-13-8-6-12/h10-11H,1-9H2 . The compound has a topological polar surface area of 24.5 Ų and a complexity of 146 . Physical And Chemical Properties Analysis

“4-(Piperidin-2-ylmethyl)morpholine” has a molecular weight of 184.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 .Scientific Research Applications

Microwave-Assisted Synthesis

An efficient microwave-assisted synthesis method has been developed for derivatives of piperidin-4-ylmethyl and morpholin-4-ylmethyl. This method significantly reduces reaction time and improves yields compared to conventional heating methods (Genç & Servi, 2005).

Antitubercular and Antifungal Activity

Compounds including 5-piperidin-4-ylmethyl derivatives have demonstrated promising antitubercular and antifungal activity. These findings highlight their potential in the development of new treatments for tuberculosis and fungal infections (Syed, Alagwadi Ramappa & Alegaon, 2013).

Corrosion Inhibition

Studies on the inhibitive effects of phosphonic acids including TMPA and MPA, synthesized using a microwave technique and including morpholin-4-methyl-phosphonic acid, show significant inhibition efficiencies in reducing corrosion of iron in sodium chloride solution (Amar et al., 2006).

Potential Antihypertensive Agents

Recent studies have focused on novel compounds containing 1,2,4-triazole and morpholine or piperidine moieties as potential antihypertensive agents. In silico studies indicate these compounds as promising angiotensin converting enzyme inhibitors (Perekhoda et al., 2020).

Chemotherapeutic Agents

The crystal structures of certain compounds, including those with piperidine and morpholine, have been analyzed for potential use as chemotherapeutic agents. Their molecular conformations and intermolecular interactions are crucial for their stability and efficacy (Al-Mutairi et al., 2021).

Synthesis Under Solvent-Free Conditions

A study demonstrated the synthesis of novel quinazolinone derivatives using piperidine and morpholine under solvent-free conditions. This method emphasizes an eco-friendly approach to chemical synthesis (Acharyulu et al., 2008).

Antitubercular Activity of Mannich Bases

Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles, including piperidin/morpholin-1-ylmethyl derivatives, show significant antitubercular activity. This discovery is crucial for developing new treatments against Mycobacterium tuberculosis (Badiger & Khazi, 2013).

Aminomethylation of Thiourea

Research on the aminomethylation of thiourea with formaldehyde and cyclic amines, including morpholine and piperidine, has led to the synthesis of various derivatives with potential applications in chemical synthesis (Martinovich et al., 2018).

Bioactive Heterocycles Synthesis

The synthesis of a novel bioactive heterocycle involving piperidin and morpholin has been explored for its antiproliferative activity. Such research is essential for developing new therapeutic agents (Prasad et al., 2018).

Palladium(II) Complexes as Catalysts

The synthesis of palladium(II) complexes involving morpholine/piperidine has been studied for their potential as catalysts in the Heck reaction, a crucial process in organic synthesis (Singh et al., 2013).

Future Directions

Piperidines, including “4-(Piperidin-2-ylmethyl)morpholine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

Piperidine derivatives, which include 4-(Piperidin-2-ylmethyl)morpholine, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives have been shown to have activity against different viruses .

Result of Action

It is known that piperidine derivatives have shown activity against different viruses .

properties

IUPAC Name |

4-(piperidin-2-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-2-4-11-10(3-1)9-12-5-7-13-8-6-12/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJYUVGVMCELLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390348 | |

| Record name | 4-(piperidin-2-ylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-2-ylmethyl)morpholine | |

CAS RN |

81310-58-9 | |

| Record name | 4-(piperidin-2-ylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1364191.png)

![2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid](/img/structure/B1364200.png)

![1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-ol](/img/structure/B1364205.png)

![N-[4-(2,6-Dimethoxy-pyrimidin-4-ylsulfamoyl)-phenyl]-succinamic acid](/img/structure/B1364207.png)

![[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid](/img/structure/B1364209.png)